molecular formula C7H3BrI2O2 B1524656 4-Bromo-3,5-diiodobenzoic acid CAS No. 861117-99-9

4-Bromo-3,5-diiodobenzoic acid

Cat. No.: B1524656
CAS No.: 861117-99-9
M. Wt: 452.81 g/mol
InChI Key: GYACLFCYRGVTOB-UHFFFAOYSA-N
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Description

4-Bromo-3,5-diiodobenzoic acid is a chemical compound with the molecular formula C7H3BrI2O2 . It has an average mass of 452.810 Da and a monoisotopic mass of 451.740540 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with bromo and diiodo substituents . The presence of these halogen substituents can significantly influence the compound’s reactivity and properties.

Scientific Research Applications

1. Halogen Bonding in Crystal Structures

4-Bromo-3,5-diiodobenzoic acid, due to its halogen composition, is instrumental in studies of halogen bonding. For instance, Raffo et al. (2016) examined the crystal structure of a related compound, demonstrating the significance of Br…Br interactions and their impact on molecular geometry and stability (Raffo et al., 2016).

2. Chemical Synthesis and Reactions

The compound is involved in various chemical synthesis processes. Jablonkai & Keglevich (2015) described P-C coupling reactions using halobenzoic acids, a category to which this compound belongs, showcasing its role in the development of new chemical compounds (Jablonkai & Keglevich, 2015).

3. Photodynamic Therapy

In the field of photodynamic therapy, especially for cancer treatment, this compound-related compounds have been explored. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with properties potentially beneficial for photodynamic therapy, indicating the compound's relevance in medical research (Pişkin et al., 2020).

4. Environmental Impact Studies

The environmental impact, specifically in water treatment processes, has been a subject of study. Zhai & Zhang (2011) researched brominated disinfection byproducts (Br-DBPs) in drinking water, which include compounds related to this compound, thereby highlighting its environmental relevance (Zhai & Zhang, 2011).

5. Exploration of Molecular Interactions

The compound's utility extends to the exploration of molecular interactions. Carter & Cahill (2015) utilized bromo-substituted benzoic acid derivatives in synthesizing new compounds with the UO2^2+ cation, revealing intricate molecular interactions and the potential for further exploration in coordination chemistry (Carter & Cahill, 2015).

6. Antimicrobial Activity

Research by Do et al. (2022) on lichen-derived monoaromatic compounds, including derivatives of this compound, showcased their antimicrobial properties, highlighting the compound's potential in developing new antimicrobial agents (Do et al., 2022).

Safety and Hazards

Safety data sheets indicate that 4-Bromo-3,5-diiodobenzoic acid should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and the compound should be used only in well-ventilated areas .

Future Directions

As a chemical compound used primarily for research and development, the future directions of 4-Bromo-3,5-diiodobenzoic acid will likely depend on the outcomes of ongoing and future studies .

Mechanism of Action

Properties

IUPAC Name

4-bromo-3,5-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrI2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYACLFCYRGVTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)Br)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrI2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697132
Record name 4-Bromo-3,5-diiodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861117-99-9
Record name 4-Bromo-3,5-diiodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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